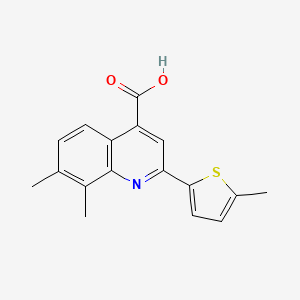7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
CAS No.:
Cat. No.: VC14935799
Molecular Formula: C17H15NO2S
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H15NO2S |
|---|---|
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | 7,8-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C17H15NO2S/c1-9-4-6-12-13(17(19)20)8-14(18-16(12)11(9)3)15-7-5-10(2)21-15/h4-8H,1-3H3,(H,19,20) |
| Standard InChI Key | BWTOIVHFIZIYJT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(S3)C)C(=O)O)C |
Introduction
Table 1: Key Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C17H15NO2S |
| Molecular Weight | 297.37 g/mol |
| SMILES Representation | CC1=C(C=CC=C1C(=O)O)C2=NC3=C(C=C(S3)C)C=C2C |
| InChI | InChI=1S/C17H15NO2S/c1-10-6-5-7-12-13(17(19)20)9-14(18-16(10)12)15-8-11(2)21-15/h5-9H,1-2H3,(H,19,20) |
Synthesis
The synthesis of 7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. The process includes:
-
Quinoline Ring Formation:
-
Quinoline derivatives are synthesized via cyclization reactions involving aniline derivatives and aldehydes or ketones.
-
Methyl substitutions at the 7th and 8th positions are introduced during precursor preparation.
-
-
Thiophene Substitution:
-
The thiophene moiety is attached at the second position of the quinoline ring using Suzuki coupling or similar cross-coupling reactions.
-
-
Carboxylic Acid Functionalization:
-
The carboxylic acid group is introduced through oxidation or ester hydrolysis reactions.
-
Biological Significance and Applications
Quinoline derivatives such as this compound are of significant interest due to their diverse biological activities:
-
Anticancer Potential:
-
Antimicrobial Activity:
-
Antimalarial Applications:
-
Fluorescence Properties:
Research Findings
Recent studies on related quinoline derivatives highlight their potential:
-
Antiproliferative Activity:
-
Structure–Activity Relationship (SAR):
-
Modifications at the quinoline ring or thiophene moiety significantly affect biological activity.
-
-
Pharmacokinetics:
Limitations and Future Directions
While promising, this compound requires further investigation:
-
Toxicity Studies:
-
Comprehensive toxicity profiling is necessary to ensure safety.
-
-
Mechanism of Action:
-
Detailed studies on molecular targets (e.g., enzymes or receptors) are needed.
-
-
Optimization for Drug Development:
-
Structural modifications could improve activity, selectivity, and pharmacokinetic properties.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume